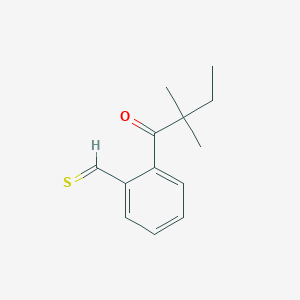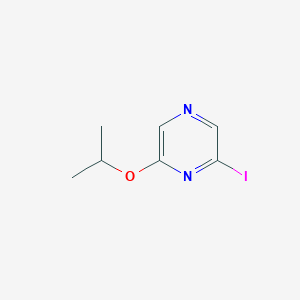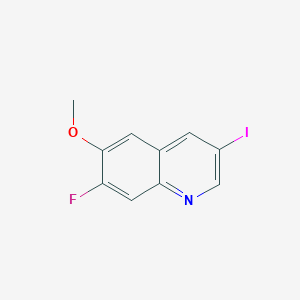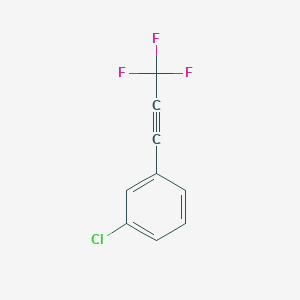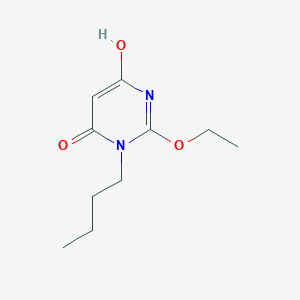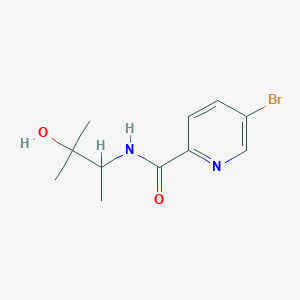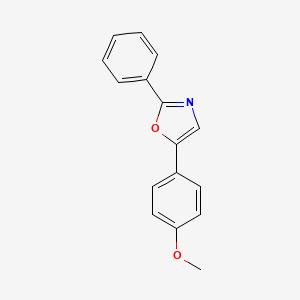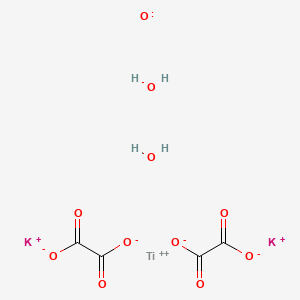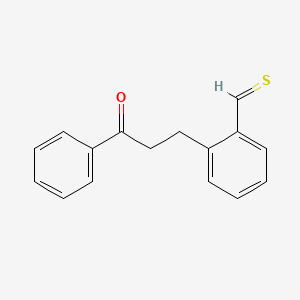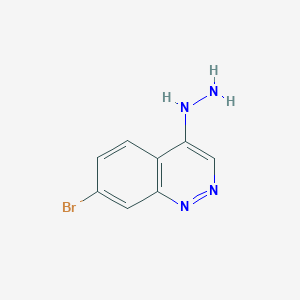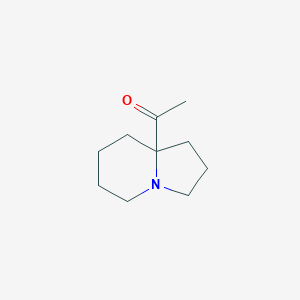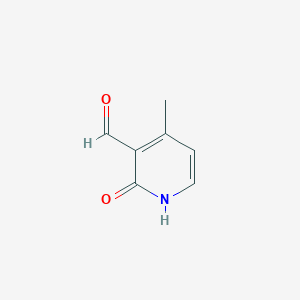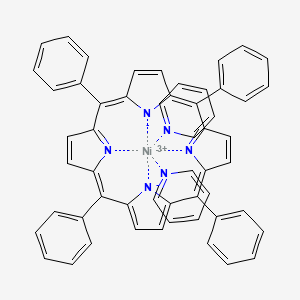
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) is a metal-organic compound with the chemical formula [Ni(TPP)(py)2], where TPP stands for tetraphenylporphyrin and py represents pyridine This compound is known for its unique coordination structure, where the nickel ion is coordinated to a tetraphenylporphyrin ligand and two pyridine molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) typically involves the reaction of nickel(II) salts with tetraphenylporphyrin and pyridine under controlled conditions. One common method involves the following steps:
Preparation of Tetraphenylporphyrin (TPP): Tetraphenylporphyrin is synthesized by the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst.
Formation of Nickel(II) Tetraphenylporphyrin Complex: Nickel(II) acetate or nickel(II) chloride is reacted with tetraphenylporphyrin in a suitable solvent such as chloroform or dichloromethane.
Coordination with Pyridine: The resulting nickel(II) tetraphenylporphyrin complex is then treated with an excess of pyridine to form Bis(pyridine)(tetraphenylporphyrinato)nickel(1+).
Industrial Production Methods
Industrial production methods for Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same fundamental steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the pyridine ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of excess ligands and are carried out in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in biomimetic systems, where it mimics the behavior of natural enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates bind and undergo reactions. The tetraphenylporphyrin ligand provides a stable framework that supports the nickel center, while the pyridine ligands can be easily replaced or modified to tune the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pyridine)(tetraphenylporphyrinato)cobalt(1+): Similar structure but with cobalt as the central metal ion.
Bis(pyridine)(tetraphenylporphyrinato)copper(1+): Copper-based analog with similar coordination properties.
Bis(pyridine)(tetraphenylporphyrinato)iron(1+): Iron-based compound with distinct redox properties.
Uniqueness
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) is unique due to its specific coordination environment and the versatility of nickel in various oxidation states. This allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C54H38N6Ni+ |
|---|---|
Molekulargewicht |
829.6 g/mol |
IUPAC-Name |
nickel(3+);pyridine;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2C5H5N.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-6-5-3-1;/h1-28H;2*1-5H;/q-2;;;+3 |
InChI-Schlüssel |
MJBUMBSLUXXIGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Ni+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)
